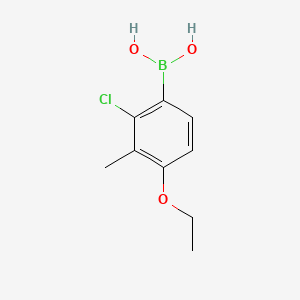
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly valuable due to its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses a palladium catalyst and a diboron reagent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and an organic solvent like tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors is becoming more common in industrial settings to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds and is catalyzed by palladium.
Protodeboronation: This reaction involves the removal of the boronic acid group, often using a radical approach.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF or water).
Protodeboronation: Radical initiators and specific solvents depending on the desired product.
Major Products:
Suzuki-Miyaura Coupling: Various biaryl compounds, which are important in pharmaceuticals and materials science.
Protodeboronation: The corresponding aryl compounds without the boronic acid group.
Wissenschaftliche Forschungsanwendungen
(2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex releases the coupled product and regenerates the catalyst.
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- 4-Methoxyphenylboronic acid
- 4-Methoxy-3-methylphenylboronic acid
Comparison: (2-Chloro-4-ethoxy-3-methylphenyl)boronic acid is unique due to its specific substituents, which can influence its reactivity and selectivity in chemical reactions. For example, the chloro and ethoxy groups can provide additional sites for functionalization and can affect the electronic properties of the compound .
Eigenschaften
Molekularformel |
C9H12BClO3 |
|---|---|
Molekulargewicht |
214.45 g/mol |
IUPAC-Name |
(2-chloro-4-ethoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H12BClO3/c1-3-14-8-5-4-7(10(12)13)9(11)6(8)2/h4-5,12-13H,3H2,1-2H3 |
InChI-Schlüssel |
CUTWGGKNXXRRJT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C(=C(C=C1)OCC)C)Cl)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















